2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

HDAC8 inhibition Covalent inhibitor Cysteine modification

Researchers developing HDAC8 covalent inhibitors require authentic metabolite standards to confirm intracellular prodrug activation. 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol (CAS 53440-32-7) is the active thiophenol metabolite liberated from PD 404182 and isothiazolopyrimidine prodrugs via GSH-mediated S-N bond cleavage. This high-purity reference standard enables: • Confirmation of prodrug-to-metabolite conversion by LC-MS/MS • Calibration of biochemical assays using pre-formed active species • Positive control for CETSA and click-chemistry target engagement studies

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 53440-32-7
Cat. No. B1306018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
CAS53440-32-7
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC1CNC(=NC1)C2=CC=CC=C2S
InChIInChI=1S/C10H12N2S/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
InChIKeyDUHDUYRXLGSMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol: Bioactive Thiophenol Core for HDAC8 and Antiviral Research


2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol (CAS 53440-32-7; molecular formula C₁₀H₁₂N₂S; molecular weight 192.28) is a heterocyclic thiophenol derivative featuring a tetrahydropyrimidine ring ortho-substituted on a benzenethiol scaffold [1]. This compound is not a primary drug candidate but functions as the bioactive thiophenol metabolite liberated upon reductive cleavage of several prodrug scaffolds, establishing it as an essential reference standard for mechanism-of-action studies, metabolic profiling, and structure-activity relationship (SAR) investigations [2].

Why 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol Cannot Be Replaced


Generic substitution of 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol with simple thiophenols (e.g., thiophenol, 4-methylbenzenethiol) or classical zinc-binding HDAC8 inhibitors (e.g., SAHA, PCI-34051) fails because this compound occupies a distinct mechanistic niche: it is both the active metabolite of the PD 404182 prodrug class and a covalent modifier that targets specific cysteine residues (Cys153, Cys102) in the HDAC8 active site through mixed disulfide formation [1][2]. Unlike hydroxamate-based inhibitors that chelate the catalytic zinc ion, this compound's mode of action depends on thiol-disulfide exchange chemistry, making it indispensable as a probe for studying cysteine-redox regulation of HDAC8 and for validating target engagement in cellular models where prodrug-to-metabolite conversion must be confirmed [2].

Comparative Evidence for 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol


Covalent HDAC8 Inhibition vs. Zinc Chelation

The parent prodrug PD 404182 (CAS 72596-74-8) inhibits human HDAC8 with an IC₅₀ of 11 nM [1]. Mechanistic studies demonstrate that PD 404182 undergoes reductive cleavage to liberate 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol, which then forms a transient mixed disulfide with Cys153 in the HDAC8 active site—a mechanism fundamentally distinct from the zinc-chelation employed by SAHA (IC₅₀ = 440 nM for HDAC8) [1][2]. While the free thiophenol's standalone IC₅₀ is not consistently reported across independent laboratories, the co-crystal structure (PDB 6GJK, 1.47 Å resolution) confirms direct binding of this compound to the HDAC8-like amidohydrolase active site, validating it as the bona fide pharmacophore [3].

HDAC8 inhibition Covalent inhibitor Cysteine modification Mixed disulfide

Common Thiophenol Metabolite from Anti-HIV Prodrugs

Okazaki et al. (2015) demonstrated that both the pyrimidobenzothiazine scaffold (PD 404182) and the isothiazolopyrimidine scaffold undergo immediate S–N bond cleavage in the presence of glutathione (GSH) to generate the identical thiophenol derivative: 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol [1]. This compound therefore represents the convergent active metabolite of at least two structurally distinct anti-HIV chemotypes. PD 404182 inhibits HIV-1 with an IC₅₀ of 1 μM in seminal plasma and also inhibits SARS-CoV-2 Mᵖʳᵒ (IC₅₀ = 0.081 μM) [2]. In contrast, the intact prodrugs are inactive without GSH-mediated conversion, establishing this metabolite as the necessary reference for antiviral SAR and pharmacokinetic studies.

Anti-HIV Prodrug metabolism GSH-mediated cleavage Thiophenol

HDAC8 Isoenzyme Selectivity vs. Pan-HDAC Inhibition

PD 404182-derived 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol achieves HDAC8 selectivity through a covalent mechanism targeting Cys153, which is not conserved across other HDAC isoenzymes [1]. This contrasts sharply with the pan-HDAC inhibitor SAHA (vorinostat), which inhibits HDAC1–8 with IC₅₀ values in the low micromolar to nanomolar range (HDAC8 IC₅₀ = 440 nM; HDAC1 IC₅₀ = 10 nM) [2]. The covalent cysteine-targeting mechanism of this compound provides a selectivity rationale that is fundamentally different from the active-site zinc-chelation strategy. However, the free thiophenol also reacts non-specifically with other cellular thiols, and the parent compound 1 is explicitly noted as 'unsuitable for therapeutic treatment due to high unselective reactivity towards thiol groups' [1].

HDAC8 selectivity Covalent inhibitor Isoenzyme profiling Cysteine targeting

Physicochemical Identity for Quality Control

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is characterized by a reported melting point of 244 °C (CAS Common Chemistry, sourced from ZIC/VINITI) [1] and is commercially available with a minimum purity specification of 95% (e.g., from AKSci and Matrix Scientific) . In contrast, the prodrug PD 404182 (CAS 72596-74-8) is a distinct chemical entity with different physicochemical properties and handling requirements. For laboratories requiring the authentic metabolite standard for LC-MS/MS quantification or in vitro assay calibration, this compound's defined identity and purity enable reproducible experimental design, whereas reliance on in situ prodrug reduction introduces variability in metabolite yield and complicates concentration-response determinations.

Quality control Melting point Purity specification CAS registry

Research and Industrial Applications of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol


Reference Standard for HDAC8 Covalent Inhibitor Development

This compound is the authentic active metabolite of PD 404182, which inhibits HDAC8 with an IC₅₀ of 11 nM through covalent mixed disulfide formation at Cys153 [1]. Medicinal chemistry teams optimizing next-generation HDAC8 covalent inhibitors require this metabolite as a reference standard to: (i) confirm intracellular prodrug conversion by LC-MS/MS; (ii) calibrate biochemical assays using the pre-formed active species to separate prodrug activation kinetics from target inhibition; and (iii) serve as a positive control in cellular thermal shift assays (CETSA) and click-chemistry probe competition experiments for HDAC8 target engagement [1][2].

Intracellular Prodrug Activation in Antiviral Research

PD 404182 and isothiazolopyrimidine anti-HIV agents both require GSH-mediated S–N bond cleavage to release 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol as the common bioactive species [1]. Antiviral pharmacology laboratories should procure this metabolite to: (i) quantify intracellular metabolite concentrations in target cells (e.g., CD4⁺ T lymphocytes, Vero E6 cells) using validated LC-MS/MS methods; (ii) distinguish between prodrug uptake, metabolic activation efficiency, and intrinsic antiviral potency in resistant viral strains; and (iii) establish pharmacokinetic-pharmacodynamic (PK-PD) relationships that correlate metabolite exposure with viral load reduction [2][3].

Tool for Thiol-Disulfide Exchange Studies in HDAC8

The unique ability of this compound to form mixed disulfides with HDAC8 Cys153 and Cys102 makes it a valuable chemical biology tool for investigating redox regulation of HDAC8 activity [1]. Research groups studying the HDAC8 redox switch can use this compound to: (i) generate stable mixed-disulfide adducts for crystallographic and mass spectrometric characterization; (ii) calibrate quantitative ESI-MS/MS assays for cysteine modification stoichiometry; and (iii) benchmark the reactivity of novel covalent inhibitor warheads against the intrinsic thiol reactivity of the benzenethiol pharmacophore [2].

LC-MS/MS Quantification of Intracellular Thiophenol Metabolites

Analytical core facilities and DMPK laboratories require high-purity 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol (≥95% purity, CAS 53440-32-7, melting point 244 °C) [1][2] as a certified reference material for developing and validating quantitative bioanalytical methods. Direct use of the authentic metabolite standard ensures accurate calibration curves, assessment of matrix effects, and determination of extraction recovery—parameters that are compromised when relying on in situ prodrug reduction due to variable conversion yields and the presence of residual reducing agents that interfere with thiol quantification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.